An In-depth Technical Guide to the Physicochemical Properties of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Scaffold
In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. The nicotinonitrile framework, a key constituent in several marketed drugs, continues to be a fertile ground for the discovery of new therapeutic agents.[1] This guide focuses on a specific, lesser-documented derivative: 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile . While extensive experimental data for this particular molecule is not yet prevalent in public-domain literature, this document serves as a comprehensive technical guide by leveraging data from structurally similar analogues and outlining the established experimental methodologies for determining its key physicochemical properties. Understanding these properties is paramount as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately dictating its potential as a drug candidate.[2][3]
Molecular Profile and Structural Attributes
IUPAC Name: 6-(Dimethoxymethyl)-2-(methylthio)pyridine-3-carbonitrile
Chemical Formula: C10H12N2O2S
Molecular Weight: 224.28 g/mol
The structure of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile is characterized by a pyridine ring, which is substituted with a nitrile group at the 3-position, a methylthio group at the 2-position, and a dimethoxymethyl group at the 6-position. The presence of these varied functional groups imparts a unique electronic and steric profile to the molecule, which is expected to influence its interactions with biological targets and its overall physicochemical characteristics.
Core Physicochemical Properties: An Investigative Approach
The journey of a drug from administration to its site of action is a complex process governed by its physicochemical properties. For 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile, a thorough understanding of these parameters is crucial for predicting its behavior in biological systems.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption. Insufficient solubility can lead to poor bioavailability and limit the therapeutic potential of an otherwise potent compound.
Estimated Solubility Profile: Based on the presence of a polar nitrile group and ether linkages in the dimethoxymethyl group, 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile is anticipated to have moderate aqueous solubility. However, the presence of the aromatic pyridine ring and the methylthio group will contribute to its lipophilic character. The solubility of related nicotinonitrile derivatives can vary significantly with different substitution patterns. For instance, the introduction of a methoxy group can enhance solubility.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method):
The shake-flask method remains the gold standard for determining aqueous solubility.
-
Preparation: A supersaturated solution of the compound is prepared in a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Equilibration: The solution is agitated in a sealed container at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality in Experimental Design: The choice of a physiologically relevant buffer and temperature is crucial for obtaining data that can predict in vivo behavior. The extended equilibration time ensures that the measured solubility represents a true equilibrium state.
Workflow for Solubility Determination
Caption: Shake-Flask Method for Solubility.
Lipophilicity (LogP): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter that influences a drug's ability to cross biological membranes.
Estimated LogP: The presence of the methylthio and dimethoxymethyl groups, along with the pyridine ring, suggests that 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile will have a moderate to high lipophilicity. For comparison, the calculated XLogP3-AA for 6-Methoxy-5-(2-methoxyphenyl)nicotinonitrile is 2.5.[5] It is reasonable to estimate a similar value for the target compound.
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Preparation: A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
Partitioning: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to separate.
-
Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method like HPLC-UV.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Trustworthiness of the Protocol: This method is highly reliable when performed with careful phase separation and accurate quantification. The use of pre-saturated solvents is critical to prevent volume changes during the experiment.
Ionization Constant (pKa): The Influence of pH on Drug Behavior
The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. The pyridine nitrogen in the nicotinonitrile scaffold is basic and can be protonated.
Estimated pKa: The pKa of the pyridine nitrogen in nicotinonitrile derivatives is influenced by the electronic effects of the substituents. The nitrogen atom in the pyridine nucleus of nicotine has a pKa value of 3.04.[6] The electron-withdrawing nature of the nitrile group and the potential electronic effects of the other substituents would likely result in a pKa in a similar range for 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: A solution of the compound is prepared in water or a co-solvent system if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.
Authoritative Grounding: This method is a well-established and accurate technique for determining the pKa of ionizable compounds.
Spectroscopic and Thermal Properties
Spectroscopic and thermal analyses are essential for the structural elucidation and characterization of a new chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring.
-
Dimethoxymethyl Protons: A singlet for the methoxy protons (around δ 3.3-3.5 ppm) and a singlet or multiplet for the methine proton.
-
Methylthio Protons: A singlet for the methyl protons of the methylthio group (around δ 2.5 ppm).
Expected ¹³C NMR Spectral Features:
-
Nitrile Carbon: A characteristic signal in the downfield region (around δ 115-120 ppm).
-
Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm).
-
Dimethoxymethyl Carbons: Signals for the methoxy and methine carbons.
-
Methylthio Carbon: A signal for the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C≡N Stretch: A strong and sharp absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile group.[7]
-
C-O Stretch: Absorptions corresponding to the ether linkages in the dimethoxymethyl group.
-
C-S Stretch: A weaker absorption for the methylthio group.
-
Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (224.28).
-
Fragmentation Pattern: Fragmentation may involve the loss of methoxy groups, the methylthio group, or cleavage of the pyridine ring.
Melting Point (MP)
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Estimated Melting Point: The melting point of nicotinonitrile is 51°C.[8][9] The melting point of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile will be influenced by its crystal lattice energy and intermolecular forces. Given its larger size and potential for dipole-dipole interactions, a higher melting point than the parent nicotinonitrile is expected.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.
-
Observation: The temperature range over which the compound melts is recorded. A sharp melting range is indicative of high purity.
Summary of Physicochemical Properties
The following table summarizes the estimated and expected physicochemical properties of 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile, with comparative data from related compounds where available.
| Property | Estimated/Expected Value for 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile | Comparative Data | Reference |
| Molecular Weight | 224.28 g/mol | 6-Methoxy-2-(methylthio)nicotinonitrile: 180.23 g/mol | [10] |
| Aqueous Solubility | Moderately soluble | Nicotine is relatively soluble in water. | [6] |
| LogP | 2.0 - 3.0 | 6-Methoxy-5-(2-methoxyphenyl)nicotinonitrile (XLogP3-AA): 2.5 | [5] |
| pKa (Pyridine N) | 2.5 - 3.5 | Nicotine (Pyridine N): 3.04 | [6] |
| Melting Point | > 51°C | Nicotinonitrile: 51°C | [8][9] |
| ¹H NMR | Aromatic, methoxy, methine, and methyl signals | ||
| ¹³C NMR | Nitrile, aromatic, and aliphatic carbon signals | ||
| IR (cm⁻¹) | ~2230 (C≡N) | 2204–2210 cm⁻¹ for other 2-aminonicotinonitriles | [7] |
The Broader Context: Physicochemical Properties in Drug Discovery
The meticulous characterization of a compound's physicochemical properties is not merely an academic exercise; it is a critical step in the drug discovery and development pipeline.[11][12] These properties collectively influence the "drug-likeness" of a molecule and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3]
Logical Relationship of Physicochemical Properties in Drug Development
Caption: Interplay of Properties in Drug Discovery.
For nicotinonitrile derivatives, which have shown promise in various therapeutic areas, a deep understanding of their physicochemical properties is essential for optimizing their biological activity and developing them into safe and effective medicines.[1][13]
Conclusion
While 6-(Dimethoxymethyl)-2-(methylthio)nicotinonitrile represents a molecule with limited publicly available experimental data, this guide provides a robust framework for its physicochemical characterization. By leveraging data from analogous structures and detailing established experimental protocols, researchers and drug development professionals are equipped with the necessary knowledge to investigate this and other novel nicotinonitrile derivatives. The principles and methodologies outlined herein are fundamental to advancing our understanding of new chemical entities and unlocking their therapeutic potential.
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